IRAK4-IN-27 Exhibits Potent Biochemical Inhibition of IRAK4 (IC50 = 8.7 nM)
IRAK4-IN-27 demonstrates strong inhibitory potency against the IRAK4 kinase in a biochemical assay [1]. While not as potent as the clinical candidate PF-06650833 (IC50 = 0.2 nM) [2], it is comparable to the clinical compound zabedosertib (BAY 1834845, IC50 = 3.55 nM to 8 nM) [3]. This places IRAK4-IN-27 in a potency range that may balance efficacy with a manageable off-target profile, a critical consideration for research applications.
| Evidence Dimension | In vitro biochemical potency (IC50) |
|---|---|
| Target Compound Data | 8.7 nM |
| Comparator Or Baseline | PF-06650833: 0.2 nM; BAY 1834845: 3.55 - 8 nM |
| Quantified Difference | 43.5-fold less potent than PF-06650833; 0.9-2.5-fold less potent than BAY 1834845 |
| Conditions | Biochemical kinase inhibition assay (1 mM ATP) |
Why This Matters
This data quantifies the compound's core biochemical activity, allowing researchers to benchmark its potency against well-characterized clinical candidates and select the appropriate tool for their specific dose-response and selectivity requirements.
- [1] Chen, Y., et al. (2023). Design, synthesis and pharmacological evaluation of 2,3-dihydrobenzofuran IRAK4 inhibitors for the treatment of diffuse large B-cell lymphoma. European Journal of Medicinal Chemistry, 256, 115453. View Source
- [2] Lee, K. L., et al. (2017). Discovery of Clinical Candidate PF-06650833... Journal of Medicinal Chemistry, 60(13), 5521-5542. View Source
- [3] PMC. (2024). Table 10. Biochemical Potency Data for Clinical Compounds BAY1830839 and BAY1834845. View Source
